An In-depth Technical Guide to the Basic Properties of 1,2,3,4-Tetrahydroisoquinolylmethylamine and its Core Scaffold
An In-depth Technical Guide to the Basic Properties of 1,2,3,4-Tetrahydroisoquinolylmethylamine and its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 1,2,3,4-tetrahydroisoquinolylmethylamine and its foundational structure, 1,2,3,4-tetrahydroisoquinoline (THIQ). This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis, basicity, lipophilicity, and key pharmacological interactions of this important chemical class. The guide includes structured data tables for easy comparison of quantitative properties, detailed experimental protocols for key analytical methods, and visualizations of relevant biological pathways to facilitate a deeper understanding of their mechanism of action.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prevalent structural motif in a wide array of natural products and synthetic molecules of significant pharmacological interest. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development. This guide focuses on the basic properties of the THIQ core and specifically investigates the characteristics of 1,2,3,4-tetrahydroisoquinolylmethylamine, a derivative with a primary amine substituent that is anticipated to modulate its physicochemical and biological profile. A thorough understanding of its fundamental properties is crucial for the rational design and development of novel therapeutics.
Physicochemical Properties
The basicity (pKa) and lipophilicity (logP) are critical parameters that govern the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. While experimental data for 1,2,3,4-tetrahydroisoquinolylmethylamine is limited, the properties of the parent THIQ molecule provide a valuable baseline.
Quantitative Data Summary
The following tables summarize the available quantitative physicochemical data for 1,2,3,4-tetrahydroisoquinoline (THIQ) and provides key data for 1-(aminomethyl)-6,7-dihydroxytetrahydroisoquinoline, a closely related analogue to the topic compound.
| Property | 1,2,3,4-Tetrahydroisoquinoline (THIQ) | 1-(Aminomethyl)-6,7-dihydroxytetrahydroisoquinoline |
| Molecular Formula | C₉H₁₁N | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 133.19 g/mol | 194.23 g/mol |
| pKa (Predicted) | 9.66 ± 0.20 | - |
| pKa (Experimental) | - | pKa₁: 8.63 (exocyclic N), pKa₂: 9.71 (ring N)[1] |
| logP (Predicted) | 1.31 - 1.57 | - |
| Melting Point | -30 °C | - |
| Boiling Point | 232-233 °C | - |
| Water Solubility | 20 g/L at 20 °C | - |
Note: The pKa values for 1-(aminomethyl)-6,7-dihydroxytetrahydroisoquinoline indicate that at physiological pH, the exocyclic nitrogen is substantially monoprotonated.[1]
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. The following sections detail standard experimental protocols for measuring pKa and logP.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound by measuring the pH of a solution as a titrant of known concentration is added.
Methodology:
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Preparation of Solutions:
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Prepare a standard solution of the test compound (e.g., 0.01 M) in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.
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Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
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Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.
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Titration:
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Place a known volume of the test compound solution in a beaker with a magnetic stirrer.
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Immerse the calibrated pH electrode and a temperature probe into the solution.
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Add the titrant (acid or base) in small, precise increments using a burette.
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Record the pH value after each addition, allowing the reading to stabilize.
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Data Analysis:
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Plot the pH of the solution as a function of the volume of titrant added.
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The pKa is determined from the inflection point of the resulting titration curve. For a monoprotic acid or base, this corresponds to the pH at which half of the compound has been neutralized.
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Determination of logP by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of a compound by measuring its equilibrium distribution between n-octanol and water.
Methodology:
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Phase Preparation:
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Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
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Partitioning:
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Prepare a stock solution of the test compound in the pre-saturated n-octanol.
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Add a known volume of this solution to a known volume of the pre-saturated water in a separatory funnel.
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Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
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Allow the phases to separate completely.
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Concentration Measurement:
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Carefully separate the two phases.
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Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2]
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Calculation:
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The logP is calculated using the following formula: logP = log ( [Compound]octanol / [Compound]water )
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Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To estimate the logP of a compound based on its retention time on a reverse-phase HPLC column. This method is faster and requires less material than the shake-flask method.[3][4][5][6]
Methodology:
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System Setup:
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Use a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile). For basic compounds, a high pH mobile phase may be necessary to ensure the compound is in its neutral form.[3]
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Calibration:
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Inject a series of standard compounds with known logP values that span the expected logP range of the test compound.
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Record the retention time (t_R) for each standard.
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Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
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Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k') values.
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Sample Analysis:
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Inject the test compound under the same chromatographic conditions and determine its retention time and capacity factor.
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Calculation:
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Use the calibration curve to determine the logP of the test compound from its measured capacity factor.
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Synthesis of 1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline
An established method for the synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines involves the reduction of 1-cyano-1,2,3,4-tetrahydroisoquinolines.[1]
Experimental Workflow
Caption: Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline.
Biological Activities and Signaling Pathways
Derivatives of 1,2,3,4-tetrahydroisoquinoline are known to interact with several key biological targets, including dopamine receptors and monoamine oxidases.
Interaction with Dopamine Receptors
THIQ derivatives can act as ligands for dopamine receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission.
Caption: Dopaminergic receptor signaling pathways.
Monoamine Oxidase (MAO) Inhibition
Certain THIQ derivatives have been shown to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.
Caption: Mechanism of monoamine oxidase and its inhibition.
Conclusion
1,2,3,4-Tetrahydroisoquinolylmethylamine and its parent scaffold, THIQ, represent a class of compounds with significant potential in drug discovery. Their basic properties, including pKa and logP, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The ability of these compounds to interact with key neurological targets such as dopamine receptors and monoamine oxidases underscores their therapeutic potential. This guide provides a foundational understanding of these properties and the experimental methodologies required for their characterization, serving as a valuable resource for the continued exploration and development of novel THIQ-based therapeutics. Further research is warranted to fully elucidate the specific properties and biological activities of 1,2,3,4-tetrahydroisoquinolylmethylamine.
References
- 1. Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatographic quantitation of underivatized amines in the determination of their octanol-0.1 M sodium hydroxide partition coefficients by the shake-flask method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipophilicity assessment of basic drugs (log P(o/w) determination) by a chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
